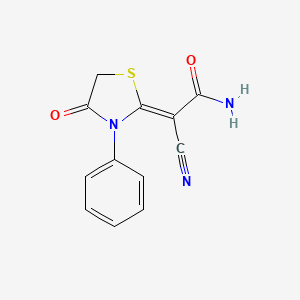
(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has been reported . Ethyl acetoacetate reacted with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF to afford the thiazolidinone derivative . This derivative then reacted with dimethylformamide-dimethylacetal to afford the final product .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, was calculated using DFT B3LYP/6-311G(d, p) method . The calculated geometric parameters were found to be in good agreement with the experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, were predicted using density functional theory (DFT) based calculations . These calculations provided information about the geometry of the molecule, different orbital calculations, and intramolecular charge transfer .Aplicaciones Científicas De Investigación
Anticancer Activity
(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide and its derivatives have been a focal point in research for their potential anticancer properties. Studies have shown these compounds exhibit selective cytotoxic effects against certain leukemia cell lines, such as CCRF-CEM and SR leukemia cells. The synthesis of these compounds involves reactions with various agents like pyridinecarbaldehydes, leading to the formation of potentially potent anticancer agents (Horishny, Arshad, & Matiychuk, 2021). Additionally, other research has demonstrated the antitumor activity of these compounds against a panel of human tumor cell lines representing different neoplastic diseases, identifying hit-compounds that selectively inhibited the growth of certain cancer cell lines (Kryshchyshyn-Dylevych).
Antiviral Activity
Beyond its anticancer potential, this compound has also shown moderate antiviral activity. For instance, certain derivatives like cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester have been tested and displayed moderate effectiveness against viral infections (Kaminskyy, Gzella, & Lesyk, 2014).
Anti-Inflammatory Activity
Research has also been directed towards exploring the anti-inflammatory properties of 4-thiazolidinone derivatives. A study focused on the synthesis of these derivatives using structural modifications and tested them for their anti-exudative activity in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that these compounds demonstrate significant anti-exudative activity, which is crucial for treating inflammatory conditions (Golota et al., 2015).
Antibacterial Activity
Moreover, the thiazolidinone ring, a key feature of this compound, has been integrated into new compounds tested for their antibacterial properties. Research in this area includes the synthesis of new coumarin derivatives containing thiazolidinone moieties, showing promising results against various bacterial strains (Hamdi et al., 2012).
Propiedades
IUPAC Name |
(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTOFELUEYGM-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
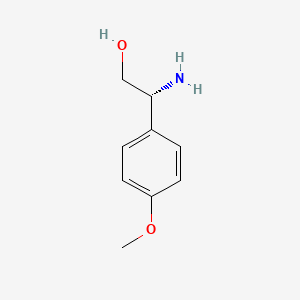
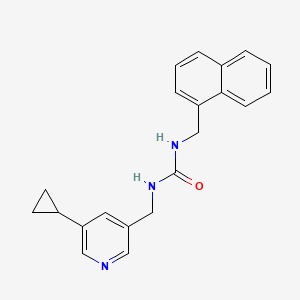
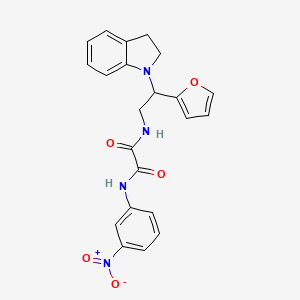
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
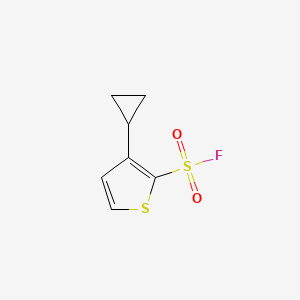
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
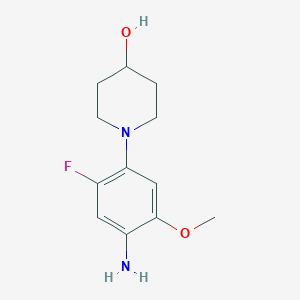
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
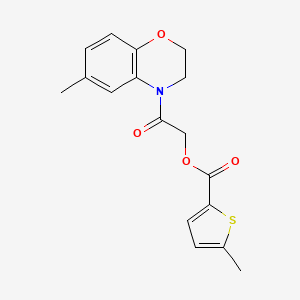
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
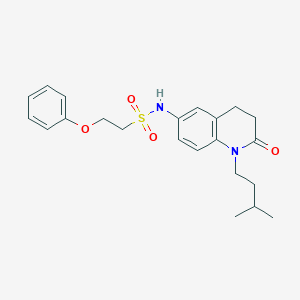
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)